

Spectroscopic Analysis of 3-Butenyl Acetate: A Technical Guide

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Compound of Interest

Compound Name: 3-Butenyl acetate

Cat. No.: B074799

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This technical guide provides a comprehensive overview of the key spectroscopic data for **3-but enyl acetate** ($C_6H_{10}O_2$), a valuable building block in organic synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabular format for easy reference. Detailed experimental protocols for acquiring this data are also provided, along with a visual workflow of the spectroscopic analysis process.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for **3-but enyl acetate**.

Table 1: 1H NMR Spectroscopic Data for 3-Butenyl Acetate

Solvent: $CDCl_3$, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment	Coupling Constant (J) (Hz)
~5.80	ddt	1H	H-4 (-CH=CH ₂)	$J_{\text{trans}} \approx 17 \text{ Hz}$, $J_{\text{cis}} \approx 10.5 \text{ Hz}$, $J_{\text{vicinal}} \approx 6.7 \text{ Hz}$
~5.10	dq	1H	H-5a (trans to H-4)	$J_{\text{trans}} \approx 17 \text{ Hz}$, $J_{\text{geminal}} \approx 1.5 \text{ Hz}$
~5.05	dq	1H	H-5b (cis to H-4)	$J_{\text{cis}} \approx 10.5 \text{ Hz}$, $J_{\text{geminal}} \approx 1.5 \text{ Hz}$
4.09	t	2H	H-1 (-O-CH ₂ -)	$J \approx 6.7 \text{ Hz}$
2.35	qt	2H	H-2 (-CH ₂ -CH=)	$J \approx 6.7 \text{ Hz}$, $J_{\text{allylic}} \approx 1.5 \text{ Hz}$
2.05	s	3H	H-6 (CH ₃ -C=O)	-

Note: Coupling constants for the vinyl group are typical values for terminal alkenes and may vary slightly.

Table 2: ¹³C NMR Spectroscopic Data for 3-Butenyl Acetate

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Chemical Shift (δ) (ppm)	Carbon Atom Assignment
171.0	C-7 (C=O)
134.5	C-4 (-CH=)
117.5	C-5 (=CH ₂)
63.8	C-1 (-O-CH ₂)
33.5	C-2 (-CH ₂ -CH=)
20.9	C-6 (CH ₃ -)

Table 3: Infrared (IR) Spectroscopy Data for 3-Butenyl Acetate

Sample Preparation: Neat Liquid Film

Wavenumber (cm ⁻¹)	Intensity	Assignment
3079	Medium	=C-H stretch (alkene)
2962, 2855	Medium	C-H stretch (alkane)
1742	Strong	C=O stretch (ester)
1643	Medium	C=C stretch (alkene)
1238	Strong	C-O stretch (ester)
995, 918	Strong	=C-H bend (alkene, out-of-plane)

Table 4: Mass Spectrometry (MS) Data for 3-Butenyl Acetate

Ionization Method: Electron Ionization (EI)

m/z	Relative Intensity (%)	Putative Fragment Assignment
114	5	[M] ⁺ (Molecular Ion)
71	15	[M - CH ₃ CO] ⁺
54	100	[C ₄ H ₆] ⁺ (butadiene radical cation via McLafferty rearrangement)
43	80	[CH ₃ CO] ⁺ (acylium ion)

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a volatile liquid organic compound such as **3-butenyl acetate**. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of **3-butenyl acetate** into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
 - Gently swirl the vial to ensure the sample is fully dissolved.
 - Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube. The final liquid height should be approximately 4-5 cm.
 - Cap the NMR tube securely.
- Instrument Setup and Data Acquisition:

- Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth according to the manufacturer's guidelines.
- Place the sample into the NMR probe.
- Lock the spectrometer on the deuterium signal of the CDCl_3 solvent.
- Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
- Acquire the ^1H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- For the ^{13}C NMR spectrum, use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans will be required due to the lower natural abundance of ^{13}C .
- Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for ^1H NMR and the CDCl_3 solvent peak to 77.16 ppm for ^{13}C NMR.
- Integrate the peaks in the ^1H NMR spectrum to determine the relative ratios of the protons.

Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid Film):
 - Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Handle them only by the edges to avoid transferring moisture from your fingers.
 - Place one to two drops of neat **3-butenyl acetate** onto the center of one salt plate.
 - Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates. Avoid introducing air bubbles.
- Instrument Setup and Data Acquisition:

- Obtain a background spectrum of the empty IR spectrometer to account for atmospheric CO₂ and water vapor.
- Place the prepared salt plate assembly into the sample holder of the FT-IR spectrometer.
- Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum in the range of 4000-400 cm⁻¹.
- After data collection, clean the salt plates thoroughly with a dry, volatile solvent (e.g., anhydrous acetone or dichloromethane) and return them to a desiccator for storage.

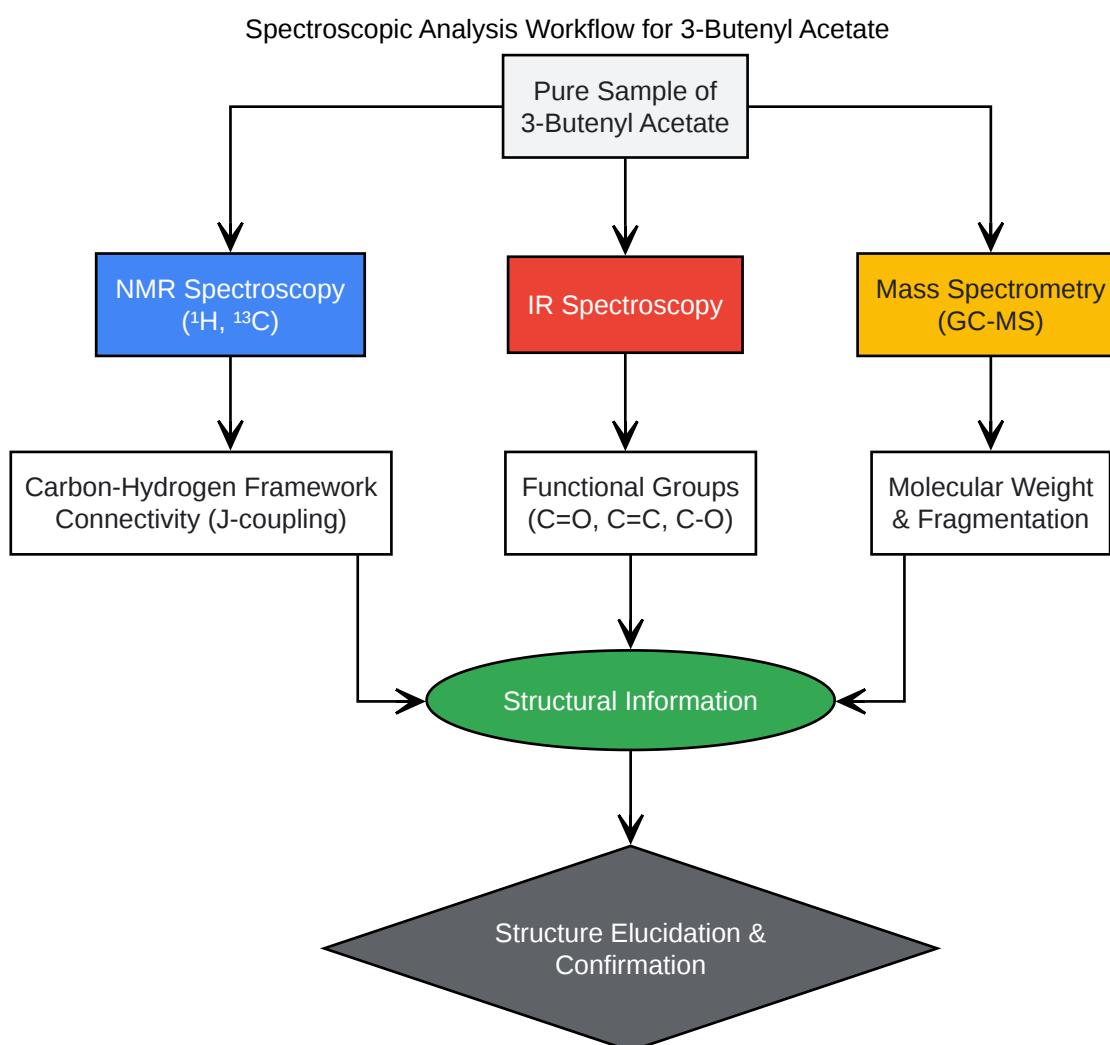
Mass Spectrometry (MS)

- Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):
 - Prepare a dilute solution of **3-butenyl acetate** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
 - Inject a small volume (typically 1 μ L) of the solution into the GC-MS system. The GC is equipped with a capillary column suitable for separating volatile organic compounds (e.g., a DB-5ms column).
- Instrument Setup and Data Acquisition:
 - The GC oven temperature is programmed to ramp from a low initial temperature (e.g., 40 °C) to a higher final temperature to ensure separation of the analyte from the solvent and any impurities.
 - The separated components eluting from the GC column are introduced into the ion source of the mass spectrometer.
 - For electron ionization (EI), the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
 - The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole).
 - The detector records the abundance of each ion, generating a mass spectrum.

- The mass spectrum of the GC peak corresponding to **3-butenyl acetate** is analyzed to determine the molecular weight and fragmentation pattern.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like **3-butenyl acetate**.



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Caption: A logical workflow for the spectroscopic analysis of **3-butenyl acetate**.

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